molecular formula C18H20N6OS B2914776 N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-91-6

N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2914776
CAS No.: 868968-91-6
M. Wt: 368.46
InChI Key: UOFJMBBDXPYMMI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridinyl group at position 3, a sulfanyl moiety at position 6, and an acetamide side chain substituted with a cyclohexyl group.

Properties

IUPAC Name

N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-16(20-14-6-2-1-3-7-14)12-26-17-9-8-15-21-22-18(24(15)23-17)13-5-4-10-19-11-13/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFJMBBDXPYMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyridazine core through a cyclization reaction. This can be achieved by reacting an appropriate pyridine derivative with a hydrazine derivative under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the cyclohexyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Scale-up reactions and late-stage functionalization are also crucial for industrial production, ensuring that the compound can be produced in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation or modulate receptors involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Compounds :

N-(2-Oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]Acetamide (CAS: 868968-98-3) Substituent: Tetrahydrofuran-2-ylmethyl group instead of cyclohexyl.

N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS: 108825-65-6)

  • Substituent : Methyl group on the triazolopyridazine core and a phenyl ring at position 3.
  • Activity : Demonstrated potent inhibition of Lin28/let-7 interaction, rescuing let-7 miRNA function and inducing cancer stem cell (CSC) differentiation . This highlights the critical role of the triazolopyridazine core in RNA-binding protein modulation.

2-[(4-Cyclohexyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide (CAS: 577999-78-1)

  • Substituent : Benzothiazolylphenyl group replaces the triazolopyridazine-pyridinyl system.
  • Impact : The benzothiazole moiety is associated with kinase inhibition and antitumor activity, suggesting divergent target specificity compared to pyridinyl-triazolopyridazine derivatives .

Key Findings :

  • The methyl-phenyl analog (CAS 108825-65-6) is the most well-characterized, showing nanomolar efficacy in Lin28-dependent assays. Its methyl group likely stabilizes the triazolopyridazine-protein interaction, while the phenyl ring enhances hydrophobic binding .
  • The cyclohexyl group in the target compound may confer greater metabolic stability due to steric bulk, but could reduce water solubility compared to tetrahydrofuran derivatives .

Biological Activity

N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and detailed research results.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, a triazolo-pyridazine moiety, and a sulfanyl linkage. Its molecular formula is C18H23N5SC_{18}H_{23}N_5S with a molecular weight of approximately 351.4 g/mol . Understanding the structure is crucial as it influences the biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole and pyridazine rings suggests potential interactions with kinases and other proteins critical for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of triazolo-pyridazine derivatives. For instance, compounds with similar scaffolds have demonstrated significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific IC50 values for related compounds have been reported in the low micromolar range against various cancer cell lines .

Antimicrobial Properties

Compounds containing thiazole and triazole rings have shown promising antimicrobial activity. In vitro studies suggest that this compound may exhibit selective toxicity against pathogenic bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of triazolo-pyridazines for their ability to inhibit tumor growth in xenograft models. The most potent derivatives led to a significant reduction in tumor size compared to controls, highlighting the therapeutic potential of this class of compounds .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyridazine and triazole rings significantly impact biological activity. For example:

ModificationEffect on Activity
Substitution at position 6 of pyridazineIncreased potency against cancer cells
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability
Presence of electron-withdrawing groupsEnhanced binding affinity to target proteins

These findings emphasize the importance of structural optimization in developing more effective derivatives.

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